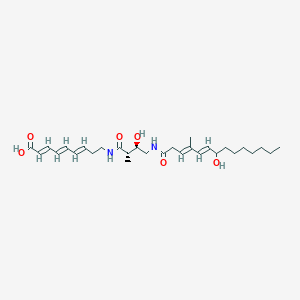
Pseudotrienic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudotrienic acid B is a natural product found in Pseudomonas with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Pseudotrienic acid B is characterized by its unique trienic structure, which includes multiple conjugated double bonds and amide functionalities. The total synthesis of this compound has been achieved through various methodologies, emphasizing its complex molecular architecture. Notably, a highly convergent synthesis was reported that utilized key fragments such as aminotrienoate and aminohydroxy acids, along with advanced coupling reactions to assemble the molecule efficiently .
Table 1: Key Synthetic Steps for this compound
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Peptide coupling | Amino acid derivatives | 85 |
| 2 | Stille coupling | Vinyl stannane | 90 |
| 3 | Cyclization | Catalytic conditions | 75 |
| 4 | Final deprotection | TBAF | 95 |
Immunosuppressive Properties
This compound has been identified as a potent immunosuppressant. Its mechanism of action involves the inhibition of T-cell proliferation and cytokine production, making it a candidate for therapeutic use in transplant medicine and autoimmune disorders. In vitro studies have demonstrated that it effectively inhibits the production of interleukin-2 and interleukin-12, which are critical for T-cell activation .
Case Study: Immunosuppressive Efficacy
- Study Design : Murine splenocyte proliferation assays were conducted.
- Results : this compound showed an IC50 value of approximately 3.9 ng/mL against anti-CD3 stimulated cells, indicating strong immunosuppressive potential compared to traditional agents like FK506 .
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. Its efficacy against various fungal pathogens has been documented, particularly in traditional medicine applications where it is used to treat skin infections.
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus niger | 1.0 µg/mL |
| Trichophyton rubrum | 0.25 µg/mL |
Eigenschaften
Molekularformel |
C29H46N2O6 |
|---|---|
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
(2E,4E,6E)-9-[[(2S,3R)-3-hydroxy-4-[[(3E,5E)-7-hydroxy-4-methyltetradeca-3,5-dienoyl]amino]-2-methylbutanoyl]amino]nona-2,4,6-trienoic acid |
InChI |
InChI=1S/C29H46N2O6/c1-4-5-6-9-12-15-25(32)19-17-23(2)18-20-27(34)31-22-26(33)24(3)29(37)30-21-14-11-8-7-10-13-16-28(35)36/h7-8,10-11,13,16-19,24-26,32-33H,4-6,9,12,14-15,20-22H2,1-3H3,(H,30,37)(H,31,34)(H,35,36)/b10-7+,11-8+,16-13+,19-17+,23-18+/t24-,25?,26-/m0/s1 |
InChI-Schlüssel |
KUBFEPFJIGSSKC-DXIDGMHMSA-N |
Isomerische SMILES |
CCCCCCCC(/C=C/C(=C/CC(=O)NC[C@@H]([C@H](C)C(=O)NCC/C=C/C=C/C=C/C(=O)O)O)/C)O |
Kanonische SMILES |
CCCCCCCC(C=CC(=CCC(=O)NCC(C(C)C(=O)NCCC=CC=CC=CC(=O)O)O)C)O |
Synonyme |
pseudotrienic acid B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















